molecular formula C22H42B2O6 B13412319 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester

4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester

Cat. No.: B13412319
M. Wt: 424.2 g/mol
InChI Key: SOXXWZWAXWQDEI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane, also known as tetrahydropyran-4-boronic acid pinacol ester, is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a tetrahydropyran ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydropyran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

[ \text{Tetrahydropyran-4-boronic acid} + \text{Pinacol} \rightarrow \text{Tetrahydropyran-4-boronic acid pinacol ester} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation Products: Boronic acids.

    Reduction Products: Boranes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a biaryl compound. The key steps include:

    Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.

    Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.

    Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl-containing compounds.

Uniqueness

4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C22H42B2O6

Molecular Weight

424.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/2C11H21BO3/c2*1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h2*9H,5-8H2,1-4H3

InChI Key

SOXXWZWAXWQDEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCOCC2.B1(OC(C(O1)(C)C)(C)C)C2CCOCC2

Origin of Product

United States

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